sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate
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Overview
Description
Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate is a chemical compound that belongs to the class of organic sodium salts It is characterized by the presence of two hydroxyl groups and a sodium ion attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate typically involves the reaction of 2,4-dihydroxy-3,3-dimethylbutanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base, resulting in the formation of the sodium salt. The reaction can be represented as follows:
2,4-dihydroxy-3,3-dimethylbutanoic acid+NaOH→this compound+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale neutralization processes, where the acid and sodium hydroxide are mixed in controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the sodium ion play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate can be compared with other similar compounds, such as:
Sodium acetate: Similar in being a sodium salt but differs in its chemical structure and properties.
Sodium lactate: Contains a hydroxyl group and a sodium ion but has a different backbone structure.
Sodium citrate: A tricarboxylate sodium salt with different chemical and biological properties.
Properties
Molecular Formula |
C6H11NaO4 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
sodium;(2S)-2,4-dihydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C6H12O4.Na/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1/t4-;/m1./s1 |
InChI Key |
XTIMSSMEPPKSQD-PGMHMLKASA-M |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C)(CO)C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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